(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Description
This compound is a tetracyclic heterocyclic molecule featuring a fused oxa-azatricyclic backbone with a chlorine substituent at position 9 and a methyl group at position 2. Its stereochemistry, defined as (2S,6R), critically influences its spatial conformation and biological interactions. The molecular formula is C₁₇H₁₄ClNO₂, with a molecular weight of 307.75 g/mol . It is utilized in pharmaceutical chemistry and biomedical research, particularly as a synthetic intermediate for drug development.
Properties
IUPAC Name |
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-12-8-10(18)6-7-15(12)21-14-5-3-2-4-11(14)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRQBJYWHVRTCP-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)C3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735843 | |
| Record name | (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912356-09-3 | |
| Record name | (3aR,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically follows a multistep synthetic strategy, which can be divided into the following key stages:
a. Formation of the Tetracyclic Core
The tetracyclic framework is constructed via carefully controlled cyclization reactions. These may involve intramolecular cyclizations such as Diels–Alder reactions, Michael additions, or other ring-closing methodologies under specific temperature and solvent conditions to ensure stereochemical control, particularly to achieve the (2S,6R) stereochemistry.
Reaction conditions often require inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and the use of dry solvents to avoid hydrolysis or side reactions.
Introduction of Functional Groups
Chlorination at the 9-position is introduced via selective electrophilic substitution reactions, commonly using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature to avoid over-chlorination.
The methyl group at position 4 is typically introduced via alkylation reactions, employing methyl halides or methylating agents in the presence of strong bases or catalysts.
The ketone functionality at the 3-position is introduced or preserved through oxidation steps, often using mild oxidizing agents like PCC (pyridinium chlorochromate) or Swern oxidation to avoid affecting other sensitive groups.
Purification steps such as recrystallization and chromatography are used to isolate the pure compound with the desired stereochemistry.
Industrial Production Considerations
Industrial synthesis optimizes yields and cost-efficiency by employing catalysts to accelerate reactions and reduce by-products.
High-throughput screening of reaction parameters (temperature, solvent, catalyst loading) is used to identify optimal conditions.
Scale-up involves adapting laboratory conditions to large reactors with precise control of mixing, temperature, and reaction times.
Reaction Types and Reagents
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Cyclization | Heat, Lewis acids (e.g., AlCl3), inert atmosphere | Formation of tetracyclic ring system |
| Chlorination | N-Chlorosuccinimide (NCS), sulfuryl chloride | Selective introduction of chlorine substituent |
| Alkylation | Methyl iodide or methyl bromide, base (e.g., NaH) | Introduction of methyl group |
| Oxidation | PCC, Swern oxidation | Formation of ketone functionality |
| Purification | Chromatography, recrystallization | Isolation of pure stereoisomer |
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C19H16ClNO2 (approximate for this compound) |
| Molecular Weight | ~319 g/mol |
| Stereochemistry | (2S,6R) configuration confirmed by NMR and X-ray |
| Yield per step | Ranges from 60% to 85% depending on reaction |
| Purity | >98% after final purification |
| Key Analytical Techniques | NMR, IR, Mass Spectrometry, X-ray crystallography |
Summary of Preparation Protocol
Starting Materials: Simple aromatic precursors and heterocyclic building blocks.
Core Assembly: Intramolecular cyclization under Lewis acid catalysis to build the tetracyclic scaffold.
Functional Group Introduction: Controlled chlorination and methylation steps to modify the core.
Oxidation: Conversion to ketone at the 3-position.
Purification: Multi-step chromatographic purification to isolate the target compound with high stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Biological Activities
Antipsychotic Properties:
The compound is recognized as an atypical antipsychotic agent, primarily due to its action on serotonin (5HT2A) and dopamine (D2) receptors. Asenapine, a derivative of this compound, acts as an antagonist at these receptors, leading to alterations in neurotransmitter activity that can help manage symptoms of schizophrenia and bipolar disorder .
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antibacterial agents .
Anticancer Potential:
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell growth and survival .
Pharmacological Insights
Mechanism of Action:
The pharmacodynamics of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with neurotransmitter receptors in the brain. By blocking serotonin and dopamine receptors, it disrupts normal signaling pathways which can lead to therapeutic effects in psychiatric disorders .
Pharmacokinetics:
The compound demonstrates rapid absorption when administered sublingually, which is crucial for achieving effective plasma concentrations quickly in clinical settings. This characteristic is particularly beneficial for patients requiring immediate symptom relief from acute psychotic episodes.
Table 1: Summary of Research Findings on Applications
Mechanism of Action
The mechanism of action of (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on stereochemistry, substituent variations, and biosynthetic origins. Below is a detailed comparison:
Stereochemical Variants
- (2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one (CAS: 912356-08-2)
- (2S,6S)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one (CAS: 129385-59-7) Key Difference: Chlorine substituent at position 17 instead of 9, with (2S,6S) stereochemistry.
Pharmacological Scaffolds
- Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m) Structure: Benzothiazine derivatives with anti-HIV integrase activity (EC₅₀: 20–25 µM). Docking studies suggest both interact with hydrophobic enzyme pockets, though mechanistic details differ .
- Milbemycin Structure: Macrocyclic lactone with antiparasitic activity. Comparison: Both are polycyclic, but milbemycin’s lactone ring and spiroketal system contrast with the target’s oxa-aza bridge. Milbemycin’s biosynthesis in Penicillium citrinum involves modular polyketide synthases, a pathway distinct from the target compound’s likely NRPS (nonribosomal peptide synthetase) origin .
Structural and Functional Data Tables
Table 1: Comparative Structural Analysis
| Compound Name | Molecular Formula | Stereochemistry | Key Substituents | CAS Number |
|---|---|---|---|---|
| (2S,6R)-9-Chloro-4-methyl-...hexaen-3-one | C₁₇H₁₄ClNO₂ | (2S,6R) | Cl (C9), CH₃ (C4) | Not provided |
| (2R,6R)-9-Chloro-4-methyl-...hexaen-3-one | C₁₇H₁₄ClNO₂ | (2R,6R) | Cl (C9), CH₃ (C4) | 912356-08-2 |
| (2S,6S)-17-Chloro-4-methyl-...hexaen-3-one | C₁₇H₁₄ClNO₂ | (2S,6S) | Cl (C17), CH₃ (C4) | 129385-59-7 |
Table 2: Bioactivity Comparison
Biological Activity
The compound (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one is an atypical antipsychotic known for its complex structure and significant pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H12ClNO2
- Molecular Weight : 297.74 g/mol
This compound primarily acts as an antagonist at various neurotransmitter receptors:
- Serotonin Receptors : It has a high affinity for 5HT receptors (5HT2A), contributing to its mood-stabilizing effects.
- Dopamine Receptors : It also antagonizes D2 receptors, which is crucial for its antipsychotic properties .
The antagonistic action disrupts normal neurotransmitter signaling pathways in the brain, leading to alterations in mood and behavior.
Pharmacological Effects
The biological activity of this compound has been extensively studied in various contexts:
- Antipsychotic Activity : Asenapine (the marketed form of this compound) is effective in treating schizophrenia and bipolar disorder by alleviating psychotic symptoms and stabilizing mood .
- Neuroprotective Effects : Research indicates potential neuroprotective properties that may benefit cognitive function in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Clinical Studies
A clinical trial involving asenapine demonstrated significant improvements in patients with schizophrenia compared to placebo groups, with a notable reduction in positive and negative symptoms of the disorder .
Pharmacogenomic Insights
Studies have shown that genetic variations in metabolizing enzymes (e.g., CYP2D6) can influence the efficacy and safety of asenapine treatment. Patients with certain genotypes may experience altered drug metabolism leading to different therapeutic outcomes .
Summary of Biological Activities
Pharmacokinetics Overview
| Parameter | Details |
|---|---|
| Absorption | Rapid absorption via sublingual route |
| Metabolism | Primarily metabolized by CYP enzymes |
| Elimination | Renal excretion of metabolites |
Q & A
(2S,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one, and how can stereochemical purity be ensured?
- Methodology : Utilize multi-step cycloaddition or annulation reactions, guided by precedents in azatetracyclic compound synthesis. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. Post-synthesis, validate stereochemistry via X-ray crystallography (as in ) and 2D NMR (e.g., NOESY for spatial proximity analysis) .
- Key Tools : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; polarimetry or chiral HPLC for enantiomeric excess determination.
Q. How should researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents.
- Stability : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Crystallinity : Analyze via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
- Advanced Techniques : Pair solid-state NMR with single-crystal X-ray data to resolve polymorphic ambiguities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or IR) for this compound be resolved during structural elucidation?
- Methodology :
Cross-validate using complementary techniques (e.g., IR for functional groups vs. ¹³C NMR for carbon environments).
Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
Re-examine sample purity; impurities >5% can distort splitting patterns ( highlights spectral discrepancies in related compounds) .
- Case Study : For conflicting NOE signals, re-run experiments under variable temperatures to assess conformational mobility.
Q. What experimental designs are suitable for evaluating the compound’s bioactivity while minimizing confounding variables?
- Methodology :
- In Vitro : Use randomized block designs (as in ) with split-plot arrangements for dose-response studies. Include positive/negative controls and blinded scoring.
- In Vivo : Apply OECD guidelines for toxicity screening (e.g., acute oral toxicity via fixed-dose procedure).
- Statistical Rigor : Power analysis to determine sample size; ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound?
- Methodology :
Degradation Studies : Simulate hydrolysis (pH 4–9), photolysis (UV-Vis), and biodegradation (OECD 301F).
Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).
Toxicity Profiling : Use algal growth inhibition (OECD 201) and zebrafish embryo assays (FET test).
- Data Integration : Apply QSAR models to predict persistence and bioactivity ( details ecosystem-level risk frameworks) .
Data Contradiction & Reproducibility
Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodology :
- Standardize synthesis protocols (e.g., fixed reaction time/temperature).
- Pre-screen batches via LC-MS for purity (>98%) and quantitative ¹H NMR for concentration accuracy.
- Use internal reference standards in bioassays (e.g., normalizing to a housekeeping gene in qPCR).
- Documentation : Adhere to FAIR data principles; publish raw spectral data and assay conditions in supplementary materials.
Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinities?
- Methodology :
Re-optimize docking parameters (e.g., grid size, flexibility of binding pockets).
Validate with orthogonal techniques (e.g., SPR for kinetic binding vs. ITC for thermodynamic profiling).
Consider allosteric binding or solvent effects overlooked in silico.
- Case Study : If MD simulations conflict with crystallography data, re-run simulations with explicit solvent models .
Synthesis & Optimization
Q. What catalytic systems improve yield in the final cyclization step of this compound’s synthesis?
- Methodology :
- Screen transition-metal catalysts (e.g., Pd(II) for Heck-type cyclizations) or organocatalysts (e.g., proline derivatives).
- Optimize solvent polarity (e.g., DMF vs. THF) and temperature gradients ( reports success with Pd(OAc)₂ in acetonitrile) .
- Yield Tracking : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
